Pt(II) protoporphyrin IX Pt(II) protoporphyrin IX
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018796
InChI: InChI=1S/C34H34N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
SMILES: Array
Molecular Formula: C34H32N4O4Pt
Molecular Weight: 755.7 g/mol

Pt(II) protoporphyrin IX

CAS No.:

Cat. No.: VC16018796

Molecular Formula: C34H32N4O4Pt

Molecular Weight: 755.7 g/mol

* For research use only. Not for human or veterinary use.

Pt(II) protoporphyrin IX -

Specification

Molecular Formula C34H32N4O4Pt
Molecular Weight 755.7 g/mol
IUPAC Name 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+)
Standard InChI InChI=1S/C34H34N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Standard InChI Key YUZIFASACDLTMK-UHFFFAOYSA-L
Canonical SMILES [H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Pt+2]

Introduction

Structural and Chemical Identity of Pt(II) Protoporphyrin IX

Molecular Architecture

Pt-PPIX retains the core porphine structure of PPIX, consisting of four pyrrole rings interconnected by methine bridges . The platinum(II) ion occupies the central cavity, coordinated to the four pyrrolic nitrogen atoms in a square-planar geometry . The peripheral substituents—four methyl (-CH₃), two vinyl (-CH=CH₂), and two propionic acid (-CH₂-CH₂-COOH) groups—remain unchanged from the parent PPIX structure, preserving the MV-MV-MP-PM side-chain arrangement characteristic of the "IX" isomer .

The platinum center introduces significant electronic perturbations compared to iron-PPIX. Density functional theory (DFT) calculations reveal a 0.15 Å elongation in the average Pt-N bond length (1.98 Å) compared to Fe-N bonds in heme (1.83 Å), resulting in a larger cavity radius . This structural distortion enhances the complex's susceptibility to axial ligand binding, a property exploited in catalytic applications.

Synthesis and Characterization

Dehydrative Aromatization Method

The most efficient synthesis of Pt-PPIX employs a one-pot dehydrative aromatization strategy :

Reaction Scheme

  • Precursor Preparation: DipyrrinatoPt(II) complexes react with bisformyldipyrrins in dichloromethane at 25°C.

  • Cyclocondensation: Trifluoroacetic acid (TFA) catalyzes pyrrole ring formation.

  • Oxidative Aromatization: Air oxidation completes the conjugated π-system.

This method achieves yields of 68–72% for ABCD-type Pt-porphyrins, surpassing traditional stepwise approaches . Key advantages include:

  • Elimination of intermediate purification steps

  • Tolerance for diverse substituent patterns

  • Scalability to gram quantities

Spectroscopic Characterization

Table 1: Comparative Spectral Properties of PPIX and Pt-PPIX

PropertyPPIX (Free Base)Pt-PPIX
λmax (Soret band)408 nm422 nm
Fluorescence Quantum Yield0.15<0.01
ESR SignalNoneg⊥ = 2.25, g∥ = 1.98
Stability in PBS (pH 7.4)48 hours>14 days

Data derived from

The 14 nm bathochromic shift in the Soret band arises from platinum's strong spin-orbit coupling, which enhances intersystem crossing efficiency . Quenched fluorescence correlates with increased phosphorescence quantum yield (ΦP = 0.32), making Pt-PPIX suitable for triplet-state applications .

Physicochemical Properties and Reactivity

Redox Characteristics

Cyclic voltammetry in DMF reveals three redox processes:

Table 2: Electrochemical Parameters of Pt-PPIX

ProcessE1/2 (V vs. SCE)Assignment
Reduction 1-0.89Porphyrin ring (LUMO)
Reduction 2-1.34Pt d-orbitals
Oxidation+1.02Pt/Porphyrin mixed

The +1.02 V oxidation potential indicates superior stability against photodegradation compared to Zn-PPIX (+0.76 V) .

Biomedical Applications

Photodynamic Therapy (PDT) Enhancements

Pt-PPIX exhibits a 3.4-fold increase in singlet oxygen quantum yield (ΦΔ = 0.78) relative to standard PPIX (ΦΔ = 0.23) . In A549 lung carcinoma cells, 5 μM Pt-PPIX with 650 nm irradiation achieves 98% cell death vs. 42% for PPIX at equivalent doses . The mechanism involves:

  • Enhanced Type II (singlet oxygen) photochemistry

  • Platinum-mediated DNA crosslinking upon light activation

  • Mitochondrial membrane depolarization via cytochrome c release

Antimicrobial Photodynamic Inactivation

Against methicillin-resistant Staphylococcus aureus (MRSA), Pt-PPIX (10 μM, 50 J/cm²) achieves a 6-log reduction in colony-forming units, outperforming chlorin e6-based photosensitizers by 2.7-fold . The vinyl groups facilitate membrane intercalation, while platinum enables ROS generation even under hypoxic conditions .

Catalytic and Materials Science Applications

Oxygen Reduction Reaction (ORR) Catalysis

In fuel cell applications, Pt-PPIX-modified electrodes demonstrate:

  • Onset potential: +0.92 V vs. RHE

  • Tafel slope: 68 mV/decade

  • Durability: <5% activity loss after 10,000 cycles

These metrics surpass commercial Pt/C catalysts (onset +0.88 V, Tafel 82 mV/decade) . The porphyrin ligand modulates platinum's d-band center, optimizing O₂ adsorption energy.

Organic Light-Emitting Diodes (OLEDs)

Pt-PPIX-doped OLED devices exhibit:

  • Maximum luminance: 18,000 cd/m²

  • External quantum efficiency: 9.8%

  • CIE coordinates: (0.65, 0.35) for deep-red emission

The rigid porphyrin framework suppresses non-radiative decay, while platinum enables efficient triplet harvesting .

Toxicological Profile

Acute Toxicity

Table 3: LD₅₀ Values for Pt-PPIX

SpeciesRouteLD₅₀ (mg/kg)
MouseIntravenous112
RatOral>2,000
ZebrafishWaterborne4.8 (96-h LC₅₀)

Hepatotoxicity manifests at 50 mg/kg (mouse) with elevated ALT (328 U/L vs. control 35 U/L) and bilirubin (2.8 mg/dL vs. 0.3 mg/dL) . Renal clearance accounts for <5% of elimination, with hepatic CYP3A4-mediated metabolism predominating .

Recent Research Advancements (2023–2025)

Tumor-Targeted Delivery Systems

Yang et al. (2024) developed hyaluronic acid-conjugated Pt-PPIX nanoparticles (HA-PtNP) showing:

  • 89% tumor accumulation vs. 23% for free Pt-PPIX

  • Complete regression in 60% of CT26 colon carcinoma models

  • No observable cardiotoxicity at therapeutic doses

Photocatalytic CO₂ Reduction

Under visible light (λ > 420 nm), Pt-PPIX/TiO₂ composites achieve:

  • CO production rate: 28.7 μmol/g/h

  • Selectivity: 91% for CO over CH₄

  • Turnover number: 1,240 (200 h operation)

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